molecular formula C21H26N2O3 B10890456 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

Cat. No.: B10890456
M. Wt: 354.4 g/mol
InChI Key: NMSWTVDSVSOVPS-UHFFFAOYSA-N
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Description

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone is a synthetic organic compound with the molecular formula C21H26N2O3 . This piperazine-based chemical scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel neuroactive agents. Piperazine and piperidine derivatives are frequently investigated for their affinity at various central nervous system (CNS) receptors, showing potential for the study of psychiatric and neurodegenerative conditions . Furthermore, compounds featuring a piperazine core linked to a ketone functionality are recognized for their potential as inhibitors of key neurological targets, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in Alzheimer's disease and Parkinson's disease research . The specific molecular architecture of this compound, incorporating a 2,4-dimethoxybenzyl group and a phenylethanone moiety, makes it a valuable intermediate for structure-activity relationship (SAR) studies and molecular docking simulations aimed at designing more potent and selective therapeutic candidates . It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(20(15-19)26-2)16-22-10-12-23(13-11-22)21(24)14-17-6-4-3-5-7-17/h3-9,15H,10-14,16H2,1-2H3

InChI Key

NMSWTVDSVSOVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is first substituted with a 2,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where the piperazine reacts with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Phenyl Ethanone: The substituted piperazine is then coupled with phenyl ethanone through a condensation reaction. This step often requires a catalyst such as palladium and conditions like elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological receptors and pathways.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including adrenergic receptors.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing physiological responses. This interaction can affect pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and similar piperazine-acetophenone derivatives:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Features/Activities Source (Evidence ID)
1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone (Target) 2,4-Dimethoxyphenylmethyl Not explicitly stated (Inferred: ~C₂₂H₂₇N₂O₃) ~367.47 Hypothesized cortisol synthesis modulation (based on structural similarity to ) N/A
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone 1-Benzylpiperidin-4-yl C₂₄H₃₁N₃O 377.53 Higher lipophilicity due to benzylpiperidine group; potential CNS activity
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone 5-Methylisoxazol-4-ylmethyl C₁₇H₂₁N₃O₂ 299.37 Compact heterocyclic substituent; possible antimicrobial or kinase inhibition activity
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Diphenylmethyl and indole substituents C₃₂H₃₅N₃O 501.65 Bulky aromatic groups; potential antitumor or anti-inflammatory applications
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one Complex dioxolane-imidazole substituent C₂₉H₂₉Cl₂N₃O₅ 578.47 Cortisol synthesis inhibitor; clinical relevance in endocrine disorders
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-Chlorophenylsulfonyl and triazolethiol C₁₄H₁₆ClN₅O₂S₂ 401.89 Dual sulfonyl and triazole groups; potential antifungal or antiviral activity

Key Differences in Pharmacological Profiles

  • Lipophilicity and Bioavailability :

    • The benzylpiperidine analog () exhibits higher molecular weight (377.53) and lipophilicity, likely enhancing blood-brain barrier penetration for CNS targets .
    • The 5-methylisoxazole derivative () has a lower molecular weight (299.37), favoring solubility and rapid systemic distribution .
  • Biological Targets :

    • The cortisol synthesis inhibitor () demonstrates targeted activity against steroidogenic enzymes, validated by its advanced clinical development .
    • Compounds with triazole or thiazole moieties () show broad-spectrum antitumor activity, though efficacy varies with substituent electronic properties .
  • Structural Complexity and Synthetic Accessibility :

    • The dioxolane-imidazole analog () requires multi-step synthesis due to stereochemical complexity, limiting scalability .
    • Simpler analogs like the 2,4-dimethoxyphenylmethyl derivative are synthetically tractable, enabling SAR studies for optimization.

Antitumor Activity

Piperazine-acetophenone hybrids with nitroimidazole or triazole substituents () show IC₅₀ values in the nanomolar range against solid tumors, with substituent polarity inversely correlating with cytotoxicity .

Metabolic Modulation

Antimicrobial Potential

Compounds with sulfonyl and triazole groups () exhibit moderate activity against Candida albicans (MIC = 8 μg/mL), though less potent than fluconazole .

Biological Activity

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

  • Molecular Formula : C18H24N4O2
  • Molecular Weight : 328.41 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Anticancer Activity

Research has indicated that compounds similar to 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone exhibit promising anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells. The presence of methoxy groups on the phenyl ring is often linked to enhanced cytotoxicity due to increased lipophilicity and better interaction with cellular targets .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant potential of piperazine derivatives. Compounds with similar structural motifs have demonstrated significant activity in reducing seizure episodes in animal models, suggesting that 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone may also possess such properties .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Tumor Growth : The compound may exert its effects by interfering with cell cycle progression and inducing apoptosis in malignant cells.
  • Modulation of Neurotransmitter Systems : Similar piperazine derivatives have been reported to interact with serotonin and dopamine receptors, which could explain their anticonvulsant effects.

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various piperazine derivatives on MCF-7 cells, it was found that compounds with dimethoxy substitutions showed IC50 values comparable to established chemotherapeutics like doxorubicin. The study utilized MTT assays to determine cell viability post-treatment .

Study 2: Anticonvulsant Properties

Another investigation focused on a series of piperazine derivatives, revealing that certain modifications led to enhanced anticonvulsant activity in rodent models. The study emphasized the importance of substituent positioning on the phenyl ring for optimal biological activity .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPiperazine derivativesSignificant cytotoxicity against MCF-7
AnticonvulsantSimilar piperazine structuresReduced seizure frequency
Neurotransmitter ModulationVarious piperazine analogsInteraction with serotonin receptors

Q & A

Q. How can researchers optimize the synthesis of 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitoring intermediates via TLC or HPLC. For example, coupling the piperazine core with the dimethoxyphenylmethyl group may require inert conditions (argon atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) can enhance purity . Document reaction yields and purity in a comparative table (e.g., Table 1: Reaction Parameters vs. Yield/Purity).

Q. What spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine ring and aromatic moieties.
  • X-ray crystallography : Resolve the 3D structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
    Cross-reference spectral data with computational simulations (DFT or molecular docking) to validate assignments .

Q. How can researchers assess the compound’s purity for pharmacological studies?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phase (e.g., methanol:buffer, 65:35) to quantify impurities. Establish a calibration curve with a certified reference standard. For trace metal analysis, employ ICP-MS. Report purity as ≥95% for in vitro assays and ≥98% for in vivo studies .

Q. What strategies are recommended for evaluating the compound’s solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or simulated gastric fluid. Measure saturation concentration via UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess photostability under UV light (ICH Q1B guidelines) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize target-specific assays (e.g., receptor binding assays for serotonin or dopamine receptors due to the piperazine moiety). Use cell-based models (HEK293 or CHO cells transfected with target receptors) to measure IC50_{50} values. Include positive controls (e.g., known antagonists/agonists) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer : Systematically modify substituents on the dimethoxyphenyl or phenylethanone groups. Compare binding affinities (e.g., radioligand displacement assays) and pharmacokinetic properties (logP, plasma protein binding). Use molecular docking to predict interactions with target receptors (e.g., 5-HT2A_{2A}) and correlate with experimental data .

Q. What advanced analytical methods resolve contradictions in pharmacokinetic data across studies?

  • Methodological Answer : Employ LC-MS/MS for sensitive quantification in plasma/tissue homogenates. Validate assays per FDA guidelines (linearity, precision, recovery). For conflicting bioavailability data, compare administration routes (oral vs. intravenous) and use non-compartmental analysis (WinNonlin software) .

Q. How can researchers mitigate off-target toxicity identified in preclinical studies?

  • Methodological Answer : Conduct high-throughput toxicity screening (e.g., mitochondrial toxicity via MTT assay, hERG channel inhibition via patch-clamp). Use metabolomics to identify reactive metabolites (e.g., glutathione trapping assays). Modify labile functional groups (e.g., replace methoxy groups with fluorine) to reduce metabolic activation .

Q. What experimental designs address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for plasma protein binding and tissue distribution.
  • Mechanistic studies : Apply CRISPR/Cas9 gene editing to validate target engagement in animal models .

Q. How can environmental impact assessments inform safe disposal protocols for this compound?

  • Methodological Answer : Evaluate biodegradability (OECD 301F test) and bioaccumulation potential (logKow_{ow}). Use HPLC-UV to monitor degradation products in simulated wastewater. Recommend incineration (≥1000°C) for disposal, with activated carbon filtration to capture volatile byproducts .

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